An In-depth Technical Guide on the Physicochemical Properties of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride
Abstract
(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a substituted pyrimidine and a piperidine ring, are common in molecules targeting a range of biological pathways. This guide provides a comprehensive overview of the core physicochemical properties of this compound, which are critical determinants of its behavior in biological systems and its viability as a drug candidate. Understanding these properties is paramount for researchers in optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as for developing robust analytical methodologies and stable formulations.
Introduction: The Strategic Importance of Physicochemical Profiling
In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a formality but a foundational pillar of successful development.[1][2][3] These properties govern a molecule's journey from administration to its target site and ultimately influence its efficacy and safety.[2][3] For (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, a molecule with multiple functional groups capable of engaging in various intermolecular interactions, this analysis is particularly crucial. The presence of a chloropyrimidine ring, a secondary amine, and a piperidine moiety suggests a nuanced profile of solubility, lipophilicity, and acid-base behavior.[4][5] This guide will dissect these key parameters, providing both theoretical context and practical data to aid researchers in their investigations.
The core structure is a derivative of anilinopyrimidine, a class of compounds known for a wide range of biological activities, including anticancer and antimicrobial effects.[6] The specific arrangement of the piperidinyl-amine at the 4-position and the chloro group at the 6-position of the pyrimidine ring creates a unique electronic and steric environment, which in turn dictates its interaction with biological macromolecules. This compound is often used as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[7]
Compound Identification and Core Molecular Properties
A precise characterization of a molecule begins with its fundamental identifiers and structural properties. These data form the basis for all subsequent experimental and in silico analyses.
| Property | Value | Source |
| Chemical Name | (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride | Echemi[8] |
| Synonyms | 6-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride | Echemi[8] |
| CAS Number | 1185309-48-1 | Echemi[8], Hunan Longxianng Runhui Trading Co.,Ltd[9] |
| Molecular Formula | C₉H₁₄Cl₂N₄ | Guidechem[10], Echemi[8] |
| Molecular Weight | 249.14 g/mol | Guidechem[10], Echemi[8] |
| Exact Mass | 248.0595519 u | Guidechem[10] |
Chemical Structure:
Caption: Chemical structure of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride.
Key Physicochemical Parameters
The interplay of various physicochemical properties dictates the "drug-likeness" of a compound.[2] Below is a summary of computed and experimentally relevant parameters for this molecule.
| Parameter | Value/Prediction | Significance in Drug Development | Source |
| Hydrogen Bond Donors | 3 | Influences solubility and binding to biological targets. | Guidechem[10] |
| Hydrogen Bond Acceptors | 4 | Affects solubility, permeability, and target interaction. | Guidechem[10] |
| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding entropy. | Guidechem[10] |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | A key indicator of membrane permeability and oral bioavailability. | Guidechem[10] |
| Complexity | 178 | A measure of the intricacy of the molecular structure. | Guidechem[10] |
Solubility
Solubility is a critical factor for drug absorption and formulation. As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base form. The presence of multiple nitrogen atoms capable of protonation contributes to its interaction with polar solvents like water. However, the chloropyrimidine and piperidine rings also introduce lipophilic character. The balance between these features will determine its solubility profile across different pH values, a crucial aspect for its behavior in the gastrointestinal tract.
Lipophilicity (LogP/LogD)
Ionization Constant (pKa)
The pKa values of a molecule indicate the pH at which it will exist in its ionized and non-ionized forms. For (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, there are multiple basic nitrogen atoms: the two pyrimidine nitrogens and the two piperidine nitrogens. The piperidine nitrogen is expected to be the most basic, followed by the exocyclic amine. The pyrimidine nitrogens are significantly less basic. The pKa will strongly influence the compound's solubility, absorption, and interaction with acidic and basic residues in target proteins.
Analytical Characterization and Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of a compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical intermediates and active ingredients.[11] A typical reverse-phase HPLC method would be suitable for assessing the purity of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride.
Example Protocol: Purity Assessment by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrimidine ring, as well as complex multiplets for the protons on the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) would be a suitable method, likely showing a prominent ion corresponding to the protonated free base [M+H]⁺.
Synthesis and Chemical Reactivity
This compound is typically synthesized via nucleophilic aromatic substitution. The chlorine atom on the pyrimidine ring is susceptible to displacement by nucleophiles, a common reaction in the synthesis of pyrimidine-based drugs.[4][12] A general synthetic route involves reacting 4,6-dichloropyrimidine with 3-aminopiperidine. The reaction conditions can be controlled to favor monosubstitution.
The primary chemical reactivity of interest is the nucleophilic substitution of the chlorine atom.[4] This allows for the facile introduction of other functional groups to build more complex molecules, which is why it is considered a valuable pharmaceutical intermediate.[9][13]
Caption: Generalized synthetic pathway.
Stability and Storage
As a hydrochloride salt, the compound is likely a crystalline solid with better stability and handling properties compared to the free base. However, like many amine-containing compounds, it may be susceptible to degradation via oxidation. The chloropyrimidine moiety is generally stable but can undergo hydrolysis under harsh acidic or basic conditions.
Recommended Storage: The compound should be stored in a cool, dry place, away from light and strong oxidizing agents. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.
Conclusion
(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride possesses a profile of physicochemical properties that make it a valuable building block in drug discovery. Its calculated TPSA and hydrogen bonding characteristics are within the ranges typically associated with orally bioavailable drugs. The presence of a reactive chlorine atom provides a synthetic handle for further chemical modification, enabling its use in the creation of diverse chemical libraries for screening against various biological targets. A comprehensive understanding and careful consideration of its solubility, lipophilicity, pKa, and stability are essential for any researcher aiming to utilize this compound in the development of novel therapeutics. This guide serves as a foundational resource to support such endeavors.
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(Illustrative structure based on name)